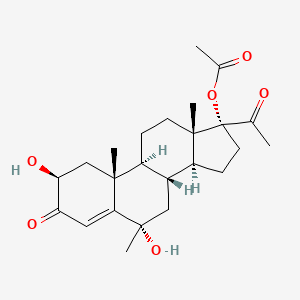
2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate is a synthetic derivative of medroxyprogesterone acetate, a progestin used in various hormonal therapies. This compound is characterized by the presence of hydroxyl groups at the 2beta and 6beta positions, which may influence its biological activity and pharmacokinetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate typically involves the hydroxylation of medroxyprogesterone acetate. The reaction conditions often include the use of specific catalysts and reagents to achieve selective hydroxylation at the desired positions. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process may include multiple steps such as purification, crystallization, and quality control to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for its potential therapeutic uses in hormonal therapies and cancer treatment.
Industry: Utilized in the production of pharmaceutical formulations and quality control
Mécanisme D'action
The mechanism of action of 2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate involves its interaction with progesterone receptors. It transforms a proliferative endometrium into a secretory endometrium, reducing the incidence of endometrial hyperplasia and the risk of adenocarcinoma. The compound’s hydroxyl groups may enhance its binding affinity and selectivity for progesterone receptors, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Medroxyprogesterone Acetate: A widely used progestin in hormonal therapies.
17α-Hydroxyprogesterone Caproate: A synthetic progestogen used in the prevention of preterm birth.
Progesterone: A natural sex steroid produced by the corpus luteum and placenta
Uniqueness
2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate is unique due to the presence of hydroxyl groups at the 2beta and 6beta positions, which may enhance its pharmacokinetic properties and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C24H34O6 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
[(2S,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-2,6-dihydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O6/c1-13(25)24(30-14(2)26)9-7-17-15-11-23(5,29)20-10-18(27)19(28)12-21(20,3)16(15)6-8-22(17,24)4/h10,15-17,19,28-29H,6-9,11-12H2,1-5H3/t15-,16+,17+,19+,21-,22+,23+,24+/m1/s1 |
Clé InChI |
ORFMCUSRHZJDBM-FVSFZXNWSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@](C4=CC(=O)[C@H](C[C@]34C)O)(C)O)C)OC(=O)C |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C(CC34C)O)(C)O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


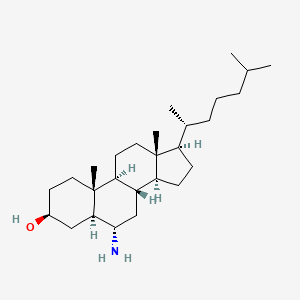
![4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
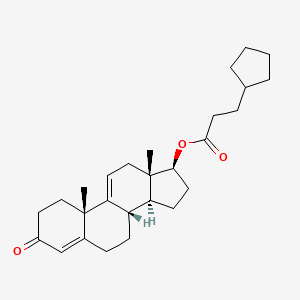
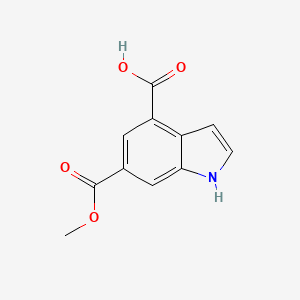
![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
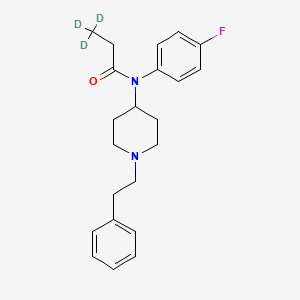
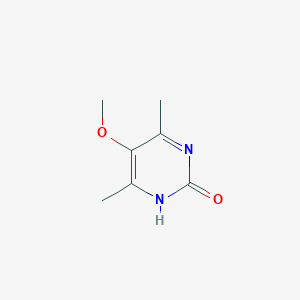
![3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B13449729.png)

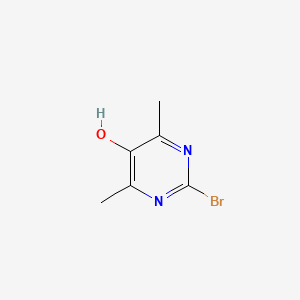
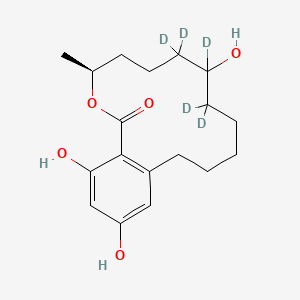
![N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide](/img/structure/B13449757.png)

